molecular formula C15H17NO B8470794 4-(2-Amino-1-methoxyethyl)-biphenyl

4-(2-Amino-1-methoxyethyl)-biphenyl

Cat. No.: B8470794
M. Wt: 227.30 g/mol
InChI Key: NRQCSISPWUXONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-1-methoxyethyl)-biphenyl is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-methoxy-2-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C15H17NO/c1-17-15(11-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3

InChI Key

NRQCSISPWUXONV-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Vinyl-biphenyl, 1.70 g (9.4 mmol), was dissolved in methanol (10 mL) and dichloromethane (15 mL). Bromine, 0.48 mL (9.4 mmol), dissolved in methanol (10 mL) was added over 30 minutes and TLC analysis showed complete reaction. The mixture was diluted with dichloromethane and added to an aqueous solution of sodium hydrogen sulphite and the mixture was shaken. The dichloromethane phase was washed with aqueous sodium hydrogen carbonate and water and evaporated to give 2.81 g product. The product was purified by silica gel chromatography silica gel (200 mL) with heptane/ethyl acetate (95+5) to give 1.00 g (39 %) of pure 4-(2-bromo-1-methoxy-ethyl)-biphenyl. 4-(2-Bromo-1-methoxyethyl)-biphenyl, 1.00 g (3.64 mmol), was dissolved in ethanol (20 mL) and added to a large excess of concentrated ammonia (20 mL). The mixture was heated to 100° C. in a sealed vessel for 16 hours and evaporated. Chromatography on silica gel (180 mL) with dichloromethane followed by dichloromethane/methanol/concentrated ammonia (90+10+1) gave 0.47 g (61%) of the sub-titled compound.
Name
4-(2-Bromo-1-methoxyethyl)-biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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